molecular formula C17H21N3O4S B3037597 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine CAS No. 497060-94-3

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine

Cat. No. B3037597
CAS RN: 497060-94-3
M. Wt: 363.4 g/mol
InChI Key: XEHDUBMVXJTPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine, also known as DMSPP, is an organic compound that has been widely used in the scientific research field. It is a sulfur-containing heterocyclic compound that has been used in numerous applications due to its unique properties. DMSPP is a versatile compound that can be used in a variety of applications such as synthesis, drug design, and biological research.

Scientific Research Applications

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine has been used in various scientific research applications such as drug design, synthesis, and biological research. It has been used in drug design to create novel compounds that can be used for therapeutic purposes. 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine has also been used in the synthesis of other compounds such as peptides and peptidomimetics. Additionally, 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine has been used in biological research to study the structure and function of proteins and other biological molecules.

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine is not yet fully understood. However, it is believed that 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine can act as a catalyst in various chemical reactions. It is also believed to interact with proteins and other biological molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine are not yet fully understood. However, it is believed that 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine can interact with proteins and other biological molecules, which can lead to changes in their structure and function. Additionally, 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine has been shown to have a variety of effects on the body, including anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine in lab experiments include its versatility, its ability to catalyze a variety of reactions, and its ability to interact with proteins and other biological molecules. The limitations of using 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine in lab experiments include its potential toxicity, its lack of specificity, and its potential to cause unwanted side effects.

Future Directions

For the use of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine in scientific research include further study of its mechanism of action, its potential therapeutic applications, and its potential use in drug design. Additionally, 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine could be used to study the structure and function of proteins and other biological molecules in order to gain a better understanding of their roles in the body. Finally, 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine could be used to create novel compounds with improved therapeutic properties.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-14-6-7-15(24-2)16(13-14)25(21,22)20-11-9-19(10-12-20)17-5-3-4-8-18-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHDUBMVXJTPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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